2,5-Bis(2-methoxyethoxy)terephthalohydrazide

Description

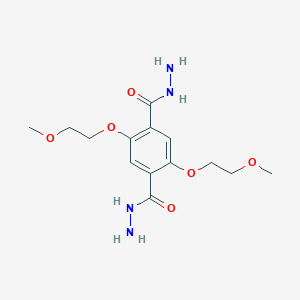

2,5-Bis(2-methoxyethoxy)terephthalohydrazide (BMTH) is a hydrazide-based monomer widely employed in synthesizing hydrazone-linked covalent organic frameworks (COFs). Its structure features two methoxyethoxy (–OCH₂CH₂OCH₃) side chains attached to a terephthalohydrazide core, which enhance solubility during synthesis and stabilize COF architectures through polar interactions . BMTH-based COFs exhibit notable properties, including:

- High crystallinity and surface area (up to 632 m²/g) .

- Fluorescence modulation for sensing applications (e.g., norfloxacin detection) .

- Photocatalytic activity in reactions like arylboronic acid hydroxylation .

- Biocompatibility for enzyme and whole-cell immobilization under mild synthetic conditions .

Properties

IUPAC Name |

2,5-bis(2-methoxyethoxy)benzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O6/c1-21-3-5-23-11-7-10(14(20)18-16)12(24-6-4-22-2)8-9(11)13(19)17-15/h7-8H,3-6,15-16H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMWBZBSYHRCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1C(=O)NN)OCCOC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(2-methoxyethoxy)terephthalohydrazide can be synthesized through the condensation reaction of 2,5-dihydroxyterephthalohydrazide with 2-methoxyethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-methoxyethoxy)terephthalohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It readily forms hydrazone linkages with aldehydes and ketones.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy groups.

Common Reagents and Conditions

Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various hydrazone-linked compounds, which are valuable in the synthesis of COFs and other advanced materials .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C14H22N4O6

- Molecular Weight: 342.35 g/mol

- Chemical Structure: The compound features a terephthalic acid backbone with two methoxyethoxy substituents and a hydrazide functional group, contributing to its solubility and reactivity.

Materials Science

Covalent Organic Frameworks (COFs)

Recent studies have utilized 2,5-bis(2-methoxyethoxy)terephthalohydrazide as a building block for synthesizing covalent organic frameworks. These frameworks exhibit tunable luminescent properties, which are crucial for applications in photonics and sensing technologies. By varying the aldehyde monomers used in the synthesis, researchers achieved precise modulation of the fluorescence properties of the resulting materials. This capability is particularly beneficial for developing sensors that can detect specific analytes through changes in fluorescence intensity .

Table 1: Properties of Hydrazone-Linked Covalent Organic Frameworks

| Property | Description |

|---|---|

| Emission Type | Blue emission from intrinsic properties |

| Modulation | Achieved by altering linker chemistry |

| Application | Ratiometric fluorescence sensors for analytes |

Biological Applications

Anticancer and Antidiabetic Agents

The compound has been investigated for its potential biological activities, including anticancer and antidiabetic effects. In vitro studies have shown that derivatives of this compound exhibit selective toxicity towards various cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways .

Case Study: Anticancer Activity

A study demonstrated that compounds derived from this compound displayed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. This suggests a promising avenue for further development into therapeutic agents .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Selective toxicity towards cancer cells | |

| Antidiabetic | Potential modulation of glucose metabolism | |

| Antimicrobial | Effective against certain bacterial strains |

Sensor Technology

Fluorescent Sensors for Drug Detection

The ability to create ratiometric fluorescence sensors using hydrazone-linked covalent organic frameworks has been explored as a method for detecting pharmaceuticals such as norfloxacin. The incorporation of this compound allows for sensitive detection due to its fluorescence properties, which change in response to the presence of specific drugs .

Mechanism of Action

The mechanism by which 2,5-Bis(2-methoxyethoxy)terephthalohydrazide exerts its effects is primarily through the formation of stable hydrazone linkages. These linkages enable the compound to act as a versatile building block in the synthesis of COFs and other materials. The molecular targets and pathways involved include the interaction with aldehyde or ketone groups to form hydrazone bonds, which contribute to the stability and functionality of the resulting materials .

Comparison with Similar Compounds

The functionalization of terephthalohydrazide derivatives with varied substituents tailors their physicochemical properties and applications. Below is a detailed comparison of BMTH with key analogs:

Structural and Functional Group Analysis

Key Findings from Comparative Studies

CO₂ Sorption Performance

- BMTH-based COFs prioritize photocatalytic activity over CO₂ capture. In contrast, DtATH -modified COFs exhibit stronger CO₂ affinity due to tertiary amines, which form ammonium bicarbonate species in the presence of water. However, DtATH's bulkier side chains reduce pore size and surface area (e.g., 450 m²/g vs. BMTH's 632 m²/g) .

- DETH serves as a baseline linker with moderate CO₂ uptake, highlighting the critical role of polar substituents in gas sorption .

Biocatalysis and Stability

- BMTH and BBTH enable COF synthesis under mild conditions (room temperature, aqueous media), making them suitable for biomolecule encapsulation. BBTH-based COF-42-B retains crystallinity in acidic environments (pH 5), crucial for enzyme stability .

- BMTH's methoxyethoxy groups enhance hydrophilicity, improving cell viability in whole-cell immobilization systems .

Biological Activity

2,5-Bis(2-methoxyethoxy)terephthalohydrazide (BMTH) is a compound that has garnered attention in recent years due to its potential applications in biocatalysis and as a building block for covalent organic frameworks (COFs). This article explores the biological activity of BMTH, focusing on its interactions with enzymes, stability, and applications in biocatalysis.

BMTH is characterized by the chemical formula and features hydrophilic methoxyethoxy groups that enhance its solubility and interaction with biological molecules . The compound serves as a versatile linker in the synthesis of COFs, which are porous materials used for various applications including enzyme immobilization.

Enzyme Immobilization

Recent studies have demonstrated that BMTH can be effectively utilized to create COFs that serve as matrices for enzyme immobilization. For example, the synthesis of NKCOF-98 using BMTH and 1,3,5-triformylbenzene resulted in a stable framework capable of encapsulating enzymes such as lipase. This immobilization process not only retained the enzyme's activity but also provided significant protection against denaturing conditions like high temperatures and acidic environments .

Table 1: Enzyme Activity Retention in NKCOF-98

| Condition | Free Lipase Activity (%) | Lipase@NKCOF-98 Activity (%) |

|---|---|---|

| Room Temperature | 100 | 100 |

| 60 °C for 20 min | 23 | 84 |

| Citric Acid | 45 | 90 |

| After 15 cycles of reuse | <25 | >75 |

This table illustrates the enhanced stability and activity retention of lipase when immobilized within NKCOF-98 compared to its free form.

Biocompatibility

The biocompatibility of BMTH-derived COFs has been assessed through live/dead assays, showing a high ratio of viable cells when co-immobilized with enzymes. This suggests that BMTH not only supports enzyme activity but also maintains cellular viability, making it suitable for applications in biocatalysis where cellular integrity is crucial .

Case Study 1: Lipase Immobilization

In a study conducted by Zheng et al., the authors demonstrated that lipase immobilized within NKCOF-98 exhibited comparable catalytic activity to free lipase in hydrolyzing substrates like 4-nitrophenyl acetate. The immobilization did not adversely affect the enzyme's conformation, indicating that BMTH provides a conducive environment for enzyme stability and activity .

Case Study 2: Protein Encapsulation

Another significant finding was the successful encapsulation of various proteins within COFs constructed using BMTH. Proteins such as Bovine Serum Albumin (BSA) and Glucose Oxidase were shown to retain their functional properties after immobilization. The minimal leaching of these proteins during catalytic processes further highlights the effectiveness of BMTH-based COFs in biotechnological applications .

Research Findings

Research indicates that the incorporation of hydrophilic groups in BMTH enhances the material's affinity for polar substrates, improving its efficacy in photocatalytic reactions as well . Furthermore, studies have shown that COFs constructed with BMTH can facilitate chiral separations, demonstrating their versatility beyond mere enzyme support .

Q & A

Q. What are the optimal synthetic routes for 2,5-Bis(2-methoxyethoxy)terephthalohydrazide, and how can purity be validated?

Synthesis typically involves multi-step condensation reactions between terephthalic acid derivatives and hydrazides. Key parameters include solvent selection (e.g., polar aprotic solvents), temperature control (60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., verifying absence of unreacted hydrazide peaks at δ 4.5–5.0 ppm). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm methoxyethoxy substituents (δ 3.3–3.7 ppm for methoxy groups, δ 4.2–4.5 ppm for ethyleneoxy chains).

- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for quantifying impurities .

Q. How does pH and temperature affect the stability of this compound during storage?

Stability studies should follow ICH guidelines:

- pH : Stable in neutral conditions (pH 6–8); degradation observed in acidic (pH < 4) or alkaline (pH > 10) environments via hydrolysis of hydrazide bonds.

- Temperature : Store at 4°C in inert atmospheres. Accelerated stability testing (40°C/75% RH) over 14 days can predict long-term degradation pathways .

Q. What solvent systems are compatible with this compound for reaction design?

Use Hansen solubility parameters (δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/², δH ≈ 10 MPa¹/²) to identify compatible solvents:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to TCI America’s SDS for toxicity thresholds (e.g., LD50 > 2000 mg/kg in rodents) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of this compound in catalytic systems?

Employ density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for hydrazide bond formation. Cross-validate with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. What strategies resolve contradictions in spectroscopic data across different research groups?

Q. How can factorial design optimize reaction parameters for scalable synthesis?

Apply a 2³ factorial design to evaluate:

Q. What green chemistry approaches reduce environmental impact in its synthesis?

Q. How do enzymatic methods compare to traditional synthesis for derivatizing this compound?

Enzymatic cascades (e.g., lipases or oxidoreductases) can selectively modify methoxyethoxy chains under mild conditions. Compare turnover rates (kcat) and enantiomeric excess (ee%) with traditional metal-catalyzed routes. Note trade-offs in scalability and enzyme stability .

Q. What methodologies assess the ecological toxicity of this compound?

- Acute Toxicity : Daphnia magna immobilization tests (OECD 202).

- Bioaccumulation : Log Kow calculations (predict >3.0 indicates bioaccumulation potential).

- Degradation : UV/H2O2 advanced oxidation processes to track half-lives in simulated wastewater .

Data Integration and Reporting Standards

Q. How should researchers integrate computational and experimental data for publication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.